3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Description
3,5-bis(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields.
Scientific Research Applications
Structural Analysis and Tautomerism
The annular tautomerism of NH-pyrazoles, including derivatives closely related to the chemical , has been extensively studied. X-ray crystallography and NMR spectroscopy have been employed to determine the structures and tautomeric behavior in both solution and solid state of various NH-pyrazoles. Such compounds exhibit complex patterns of hydrogen bonds, with significant implications for their chemical reactivity and potential as functional materials (Cornago et al., 2009).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, the synthesis and application of pyrazole derivatives as intermediates for further chemical transformations have been explored. For instance, heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, serving as precursors to heterocyclic o-quinodimethanes, have been synthesized through reactions involving sulfone groups (Chaloner et al., 1992).
Metal Complexes and Supramolecular Chemistry
The utilization of pyrazole groups in the design and synthesis of metal complexes and their impact on supramolecular assembly has been demonstrated. Gold(I) and Palladium(II) derivatives based on the pyrazole group have shown diverse bonding interactions, leading to unique supramolecular architectures. These studies provide insights into the role of pyrazole derivatives in coordination chemistry and potential applications in catalysis and materials science (Claramunt et al., 2003).
Antioxidant Activity
The antioxidant activity of pyrazole derivatives, particularly those incorporating sulfone groups, has been investigated. Compounds displaying significant radical scavenging activity have been identified, highlighting the potential of these derivatives in developing novel antioxidants (Lavanya et al., 2014).
Antimicrobial and Antifungal Properties
The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines with mono- and diphenylsulfonyl groups have shown that certain derivatives possess antimicrobial activity exceeding that of reference drugs. This suggests their potential use in antimicrobial drug development (Alsaedi et al., 2019).
properties
IUPAC Name |
2-(benzenesulfonyl)-3,5-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-30-22-12-10-17(14-24(22)32-3)20-16-21(18-11-13-23(31-2)25(15-18)33-4)27(26-20)34(28,29)19-8-6-5-7-9-19/h5-15,21H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWSXBZXVKQUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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